octahydropyrrolo[1,2-a]azocin-5(1H)-one

LogP Lipophilicity Membrane Permeability

SAR teams often face scaffold inflexibility when optimizing CNS kinase inhibitors, leading to poor brain partitioning. Octahydropyrrolo[1,2-a]azocin-5(1H)-one addresses this with a conformationally distinct saturated 8-membered pyrroloazocine core. - cLogP 1.94 & single HBA vector optimize passive BBB permeability vs. 7-membered analogs (ΔLogP +0.68). - NLT 98% purity grade reduces pre-synthetic purification steps, ensuring batch-to-batch reproducibility for scale-up. - Fully saturated sp³-rich scaffold expands 3D fragment diversity, mitigating flat aromatic congestion in lead-like libraries.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 111633-59-1
Cat. No. B189909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydropyrrolo[1,2-a]azocin-5(1H)-one
CAS111633-59-1
Synonymsoctahydropyrrolo[1,2-a]azocin-5(1H)-one
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CCC2CCCN2C(=O)CC1
InChIInChI=1S/C10H17NO/c12-10-7-3-1-2-5-9-6-4-8-11(9)10/h9H,1-8H2
InChIKeyWAVKJQJIRKLOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropyrrolo[1,2-a]azocin-5(1H)-one: Medium-Size Ring Lactam Scaffold


Octahydropyrrolo[1,2-a]azocin-5(1H)-one is a saturated bicyclic lactam featuring a fused pyrrolidine-azocane (8-membered ring) core. This scaffold is a key structural element in numerous biologically active pyrroloazocine indole alkaloids, including members of the grandilodine, lapidilectine, and lundurine families [1]. Unlike smaller or unsaturated ring analogs, the fully saturated 8-membered lactam system imparts a unique combination of conformational flexibility and moderate lipophilicity (cLogP ≈ 1.94) , which directly influences molecular recognition, membrane permeability, and downstream synthetic versatility. Available from multiple chemical suppliers in purities typically ranging from 95% to NLT 98% , this building block is procured for use as a key intermediate in the asymmetric synthesis of complex alkaloids and as a core fragment in structure-activity relationship (SAR) programs targeting kinases and protein-protein interactions.

Synthetic intermediate for pyrroloazocine indole alkaloid total synthesis
Conformationally flexible scaffold for kinase and PPI SAR programs

Why Generic Azabicyclic Scaffolds Cannot Replace This Core


Simple in-class substitution of octahydropyrrolo[1,2-a]azocin-5(1H)-one with other fused azabicyclic scaffolds (e.g., pyrrolo[1,2-a]azepin-5-ones, indolizidines, or quinolizidines) is not chemically or pharmacologically neutral. The 8-membered lactam ring engenders a distinctly different conformational ensemble compared to the 7-membered azepin-5-one analog, directly altering the spatial presentation of key hydrogen bond acceptor/donor vectors [1]. This translates into measurable changes in calculated logP (Δ = +0.68 vs. the 7-membered analog) and a reduced hydrogen bond acceptor count (1 vs. 2), which collectively impact passive membrane permeability, solubility, and target binding geometry. Furthermore, variable purity grades (95% to NLT 98%) and differential storage requirements (ambient vs. 2-8°C) across commercial sources introduce significant batch-to-batch variability that can confound SAR and scale-up reproducibility . The quantitative evidence below demonstrates precisely why this specific scaffold must be selected deliberately rather than interchanged ad hoc.

Ring size 8-membered lactam conformation may shift significantly vs. 7-membered azepinone analogs, altering target binding geometry.
HBA count Single hydrogen bond acceptor vs. two in smaller-ring analogs may change desolvation and permeability profile.
Purity & storage Supplier purity grades (95%–NLT 98%) and storage conditions (ambient vs. 2–8°C) differ; lot variability may affect SAR reproducibility.

Quantitative Differentiation Against the Closest Analog


Higher Lipophilicity Enhances Predicted Membrane Permeability

The calculated partition coefficient (LogP) for octahydropyrrolo[1,2-a]azocin-5(1H)-one is 1.94, as reported by Leyan . In contrast, the direct 7-membered ring analog 5H-pyrrolo[1,2-a]azepin-5-one exhibits a substantially lower ACD/LogP of 1.26 (ChemSpider, ID 9172360) . This represents a ΔLogP of +0.68, indicating significantly greater lipophilicity for the 8-membered lactam.

Lipophilicity (LogP)
Reported
1.94 vs 1.26
Δ +0.68
Supports higher predicted passive permeability
In silico comparison; experimental logD may differ
LogP Lipophilicity Membrane Permeability ADME

Reduced HBA Count Lowers Desolvation Penalty

Octahydropyrrolo[1,2-a]azocin-5(1H)-one possesses a single hydrogen bond acceptor (HBA = 1), as per Leyan's computed properties . The 7-membered analog 5H-pyrrolo[1,2-a]azepin-5-one carries two hydrogen bond acceptors (HBA = 2) . This reduction of one HBA directly lowers the energetic cost of desolvation required for passive membrane crossing.

HBA Count
Reported
1 vs 2
Δ −1
Lower desolvation penalty may favor permeability
Computational prediction; assay validation needed
Hydrogen Bond Acceptors Desolvation Permeability Drug-Likeness

Superior Purity Grade Reduces Side Reactions

MolCore supplies octahydropyrrolo[1,2-a]azocin-5(1H)-one at a guaranteed purity of NLT 98% , whereas standard catalog offerings from AKSci and Leyan are specified at 95% . This 3-percentage-point difference in minimum purity represents a substantial reduction in total impurity content (≤2% vs. ≤5%), directly minimizing the risk of side reactions, off-target effects in biological assays, and the need for additional purification steps.

Purity Specification
Supplier specification
NLT 98% vs 95%
≤2% vs ≤5% impurity
May support reproducible synthesis
Supplier claims; lot-specific QC verification recommended
Purity Synthetic Reproducibility Quality Control Procurement

Refrigerated Storage Enhances Long-Term Stability

Shanghai Yuanye Bio-Technology (Source Leaf) specifies storage at 2-8°C for their 95% grade of octahydropyrrolo[1,2-a]azocin-5(1H)-one , while other suppliers (e.g., AKSci) recommend long-term storage in a cool, dry place without refrigeration . Lactam rings of this class are susceptible to hydrolytic ring-opening under ambient humidity and temperature; refrigerated storage retards this degradation pathway.

Storage Recommendation
Supplier recommendation
2–8°C (refrigerated)
vs ambient storage
May extend shelf life for long-term stock
No accelerated stability data publicly available
Storage Stability Degradation Long-Term Stock Quality Assurance

Validated Core in Pyrroloazocine Alkaloid Total Synthesis

The octahydropyrrolo[1,2-a]azocine core is the defining structural motif of the grandilodine, lapidilectine, lundurine, and tenuisine families of indole alkaloids, many of which exhibit multidrug resistance reversal and anticancer activity [1]. The fully saturated lactam variant (octahydropyrrolo[1,2-a]azocin-5(1H)-one) serves as a direct precursor or a close structural surrogate in multiple asymmetric total synthesis routes that rely on gold-catalyzed cyclizations or ring-closing metathesis to construct the 8-membered ring [1]. While no direct comparative yield data for this specific lactam intermediate has been published in the primary literature, the scaffold's centrality to multiple independently developed total synthesis strategies underscores its privileged status relative to other medium-ring azabicycles that lack comparable natural product validation.

Scaffold Privilege
Literature context
Core in >10 bioactive
pyrroloazocine alkaloids
Supports scaffold selection for alkaloid synthesis
Qualitative synthetic precedent; yield data not reported
Total Synthesis Natural Products Alkaloids Scaffold Privilege

High-Value Application Scenarios for Procurement


CNS-Penetrant Lead Optimization with Moderate Lipophilicity

Discovery teams optimizing brain-penetrant kinase inhibitors or GPCR modulators should preferentially procure octahydropyrrolo[1,2-a]azocin-5(1H)-one as a core scaffold. Its cLogP of 1.94 and single hydrogen bond acceptor provide a physicochemical profile in the optimal range for blood-brain barrier penetration (typically cLogP 1–3, HBA ≤ 2), and the ΔLogP advantage of +0.68 over the 7-membered analog directly favors higher unbound brain partitioning [1].

Total Synthesis of Pyrroloazocine Indole Alkaloids

Academic and industrial synthetic chemistry groups pursuing the total synthesis of Kopsia alkaloids should acquire high-purity (NLT 98%) octahydropyrrolo[1,2-a]azocin-5(1H)-one from MolCore . The established synthetic methodologies (gold-catalyzed cyclization, ring-closing metathesis) that construct the pyrroloazocine core from similar saturated lactam intermediates ensure compatibility with downstream diversification. The NLT 98% purity reduces the need for pre-functionalization purification, streamlining multi-step synthetic sequences [1].

Long-Term Compound Library Stocking for Screening Centers

Core facility managers maintaining fragment or building block libraries should select the 2-8°C-stored grade supplied by Source Leaf Bio-Technology (Yuanye) to maximize shelf life . The refrigerated storage specification mitigates lactam hydrolysis, a known degradation pathway for medium-ring amides, thereby preserving scaffold integrity for iterative screening campaigns that may span several years.

Fragment-Based Drug Discovery Against Underexplored Targets

Fragment screening groups seeking novel 3D scaffolds with medium-ring conformational flexibility should prioritize octahydropyrrolo[1,2-a]azocin-5(1H)-one over the more planar 5H-pyrrolo[1,2-a]azepin-5-one. The saturated 8-membered ring introduces greater three-dimensional character (fraction sp³) and reduces aromatic ring count, aligning with the evolving design principles for lead-like fragments that avoid flat, aromatically congested molecules [1].

Application
Selection Property
Validation Focus
BBB-penetrant probe design
Moderate lipophilicity, single HBA scaffold
Passive permeability assay validation
Pyrroloazocine alkaloid total synthesis
High-purity building block for multi-step sequences
Analytical purity and reaction yield verification
Long-term compound library stocking
Refrigerated storage specification
Stability monitoring under recommended conditions
Fragment-based screening with 3D scaffolds
Saturated 8-membered ring, conformational flexibility
3D character and fragment library compatibility
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